N-[(1Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
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Overview
Description
(2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is an organic compound characterized by its unique structure, which includes an octyl chain, a phenyl group, and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves the reaction of an octylamine with a phenylformamide derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE include:
- (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-2-(PHENYLFORMAMIDO)-3-(PYRIDIN-2-YL)PROP-2-ENAMIDE .
- (2Z)-3-(4-METHOXYPHENYL)-N-(2-PHENYLETHYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE .
Uniqueness
What sets (2Z)-N-OCTYL-3-PHENYL-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE apart from similar compounds is its specific structural features, such as the octyl chain and the combination of phenyl and phenylformamido groups. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H30N2O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(Z)-3-(octylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H30N2O2/c1-2-3-4-5-6-13-18-25-24(28)22(19-20-14-9-7-10-15-20)26-23(27)21-16-11-8-12-17-21/h7-12,14-17,19H,2-6,13,18H2,1H3,(H,25,28)(H,26,27)/b22-19- |
InChI Key |
AGHCTAPFSFWYLL-QOCHGBHMSA-N |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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